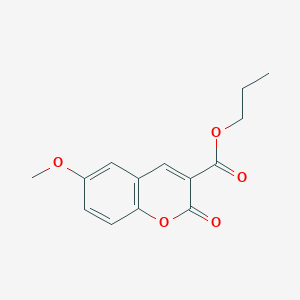

Propyl 6-methoxy-2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

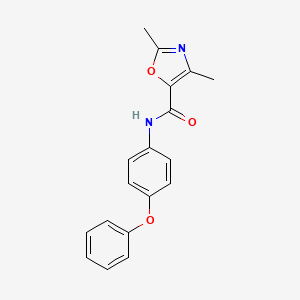

Propyl 6-methoxy-2-oxochromene-3-carboxylate, also known as POMOC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. POMOC is a heterocyclic organic compound that contains a chromene ring and an ester functional group. It is synthesized using a multi-step process that involves the reaction of several chemicals.

Scientific Research Applications

Anticancer Activity

Chromenes, including propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate , have been identified as compounds with significant anticancer properties. They can interact with various biological targets and interfere with cancer cell proliferation. The compound’s structure allows it to be used in the synthesis of analogs that can be tested for cytotoxic activities against different cancer cell lines, contributing to the development of new chemotherapy agents .

Anticonvulsant Properties

The chromene scaffold is known to possess anticonvulsant effects. This makes propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate a potential candidate for the development of new antiepileptic drugs. Its efficacy and safety profile can be assessed through in vivo studies, providing insights into its mechanism of action in the central nervous system .

Antimicrobial Applications

Due to the broad spectrum of antimicrobial activity exhibited by chromene derivatives, this compound can be explored for its effectiveness against various bacterial and fungal strains. It could serve as a lead compound for the synthesis of new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Anticholinesterase Activity

Chromenes have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate could be used to develop inhibitors that prevent the breakdown of the neurotransmitter acetylcholine, thereby improving neuronal communication .

Antituberculosis Potential

The fight against tuberculosis (TB) has led to the exploration of chromene derivatives as potential antitubercular agents. This compound’s unique structure may inhibit the growth of Mycobacterium tuberculosis, contributing to the discovery of novel TB treatments .

Antidiabetic Effects

Research has indicated that chromene derivatives can exhibit antidiabetic effects. Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate could be investigated for its potential to modulate blood glucose levels and improve insulin sensitivity, offering a new avenue for diabetes management .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are used to treat various psychiatric and neurological disorders. Chromene compounds, including propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, can be studied for their MAO inhibitory activity, which could lead to the development of new antidepressants and neuroprotective drugs .

Material Science Applications

Beyond biomedical applications, chromene derivatives like propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate have potential uses in material science . Their structural properties can be harnessed in the design and synthesis of organic materials with specific optical and electronic characteristics, useful in creating advanced materials for technological applications .

Mechanism of Action

Target of Action

Derivatives of 2h-chromene, such as this compound, have been shown to exhibit significant antimicrobial activity, suggesting that their targets may be various classes of bacteria and fungi.

Mode of Action

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

Given its antimicrobial activity, it can be inferred that this compound likely causes damage to the cellular structures of bacteria and fungi, leading to their inhibition or death.

properties

IUPAC Name |

propyl 6-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-6-18-13(15)11-8-9-7-10(17-2)4-5-12(9)19-14(11)16/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXNEZUEBSEARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)

![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)

![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777434.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2777436.png)

![3-Benzyl-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)

![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)

![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)